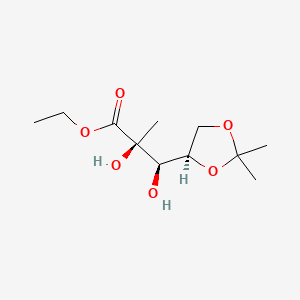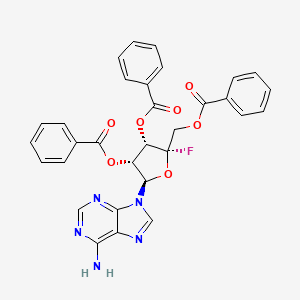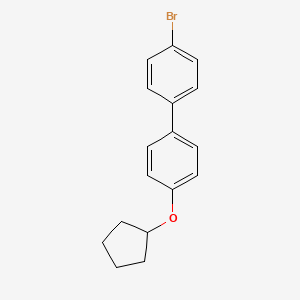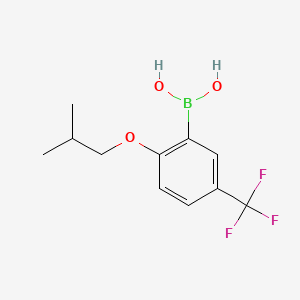
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid primarily targets enzymes that contain serine residues in their active sites. These enzymes often play crucial roles in various biochemical processes, including proteolysis and signal transduction .
Mode of Action
The compound interacts with its target enzymes by forming a covalent bond with the serine residue in the active site. This interaction inhibits the enzyme’s activity, preventing it from catalyzing its normal biochemical reactions. The boronic acid moiety is particularly effective at forming these covalent bonds, making it a potent inhibitor .
Biochemical Pathways
By inhibiting serine-containing enzymes, this compound affects several biochemical pathways. For example, it can disrupt proteolytic pathways, leading to the accumulation of substrate proteins and peptides. This disruption can have downstream effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed to various tissues. It is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its chemical stability and solubility .
Result of Action
At the molecular level, the inhibition of serine-containing enzymes leads to a decrease in their catalytic activity. This results in the accumulation of substrates and a reduction in the production of downstream products. At the cellular level, these changes can lead to altered cell signaling, disrupted cell cycles, and potentially cell death if critical pathways are affected .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s stability and its ability to interact with target enzymes. Similarly, high temperatures can lead to the degradation of the compound, reducing its efficacy. The presence of other chemicals, such as inhibitors or activators of the target enzymes, can also modulate the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-Isobutoxy-5-(trifluoromethyl)phenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature between 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or substituted alkenes.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: Solvents such as tetrahydrofuran, dimethylformamide, or toluene; temperatures ranging from 80-100°C; reaction times of several hours.
Major Products
The major products formed from the reactions of this compound are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction.
Scientific Research Applications
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals through Suzuki-Miyaura cross-coupling reactions.
Biology: Development of boron-containing compounds for use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Synthesis of biologically active molecules and drug candidates.
Industry: Production of materials with specific properties, such as polymers and electronic materials.
Comparison with Similar Compounds
2-Isobutoxy-5-(trifluoromethyl)phenylboronic acid can be compared with other boronic acids used in Suzuki-Miyaura cross-coupling reactions, such as:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique electronic properties to the molecule. This makes it particularly useful in the synthesis of compounds with specific electronic characteristics, such as those used in pharmaceuticals and materials science.
Properties
IUPAC Name |
[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-7(2)6-18-10-4-3-8(11(13,14)15)5-9(10)12(16)17/h3-5,7,16-17H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWZYPLOMFBKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681638 | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-99-9 | |
| Record name | Boronic acid, B-[2-(2-methylpropoxy)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Methylpropoxy)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


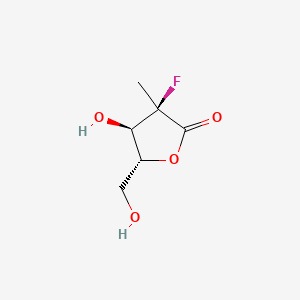

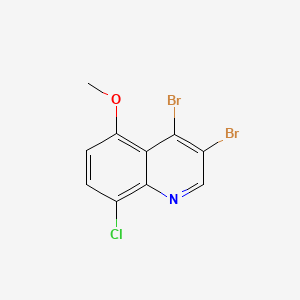
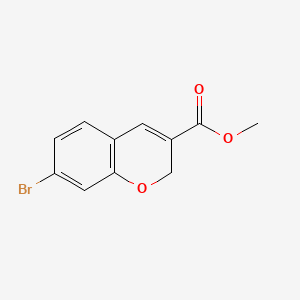



![Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B580512.png)
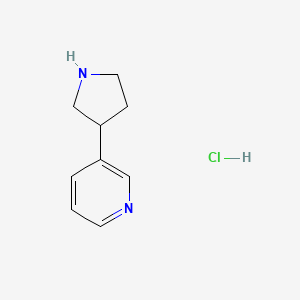
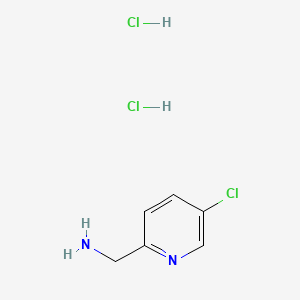
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
